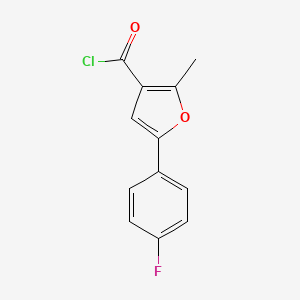

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Descripción

BenchChem offers high-quality 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2/c1-7-10(12(13)15)6-11(16-7)8-2-4-9(14)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIPTFKLXZCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Executive Summary

Fluorinated heterocycles are cornerstones of modern medicinal chemistry, offering unique physicochemical properties that enhance metabolic stability, membrane permeability, and target binding affinity[1]. Among these, 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride serves as a highly versatile, electrophilic building block. This technical whitepaper provides an in-depth analysis of its structural characteristics, reactivity profile, and validated protocols for its application in drug discovery workflows, particularly in the synthesis of complex amide libraries.

Structural and Physicochemical Profiling

The architecture of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride integrates three critical pharmacophoric elements, each carefully selected to optimize downstream drug viability:

-

The Furan Core : A heteroaromatic ring that provides a rigid, planar scaffold. The 2-methyl substitution is strategically placed to block the highly reactive C2 position, preventing undesired electrophilic aromatic substitution and oxidative degradation during biological assays.

-

The 4-Fluorophenyl Moiety : The introduction of a fluorine atom at the para position of the phenyl ring blocks metabolic oxidation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine alters the molecular dipole moment and increases lipophilicity, which is crucial for cellular penetration and oral bioavailability [2].

-

The Carbonyl Chloride Group : A highly reactive acylating agent at the C3 position, primed for nucleophilic attack by primary or secondary amines to form stable amide bonds.

Table 1: Calculated Physicochemical Properties

| Property | Value | Implication for Drug Design |

| Molecular Formula | C₁₂H₈ClFO₂ | Standard intermediate footprint. |

| Molecular Weight | 238.64 g/mol | Leaves ample MW budget for the final drug candidate (Lipinski's Rule of 5). |

| Topological Polar Surface Area | 30.2 Ų | High membrane permeability potential. |

| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation in organic solvents. |

| Hydrogen Bond Acceptors | 3 (F, O, O) | Facilitates target protein interactions in the final amide derivative. |

| Estimated LogP | ~3.8 - 4.2 | Highly lipophilic; requires careful solvent selection (e.g., DCM, THF). |

| Physical State | Solid (Low melting) | Requires storage under an inert atmosphere (N₂/Ar) to prevent degradation. |

Reactivity and Mechanistic Pathways

Acyl chlorides are inherently moisture-sensitive. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by atmospheric water, leading to rapid hydrolysis back to the parent carboxylic acid and the release of corrosive hydrogen chloride (HCl) gas.

Caption: Competing pathways of nucleophilic acyl substitution versus hydrolytic degradation.

To harness this reactivity for library synthesis (e.g., generating anti-inflammatory furamides or kinase inhibitors), the acyl chloride must be generated in situ or handled under strictly anhydrous conditions [3].

Validated Experimental Protocols

The following protocols detail the generation of the acyl chloride from its parent acid and its subsequent amidation. This workflow is designed as a self-validating system to ensure high fidelity in library generation, eliminating false negatives caused by intermediate degradation.

Table 2: Reaction Optimization Parameters for Acyl Chloride Generation

| Reagent System | Temperature | Byproducts | Verdict |

| Thionyl Chloride (SOCl₂) | 80 °C (Reflux) | SO₂, HCl | Harsh; risks electron-rich furan ring degradation. |

| Oxalyl Chloride + DMF (cat.) | 0 °C to 25 °C | CO, CO₂, HCl | Optimal ; mild conditions, volatile byproducts. |

| Phosphorus Oxychloride (POCl₃) | 100 °C | Phosphoric acid | Too harsh; difficult workup and purification. |

Protocol 1: Synthesis of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Causality & Rationale: Oxalyl chloride is selected over thionyl chloride to avoid heating the electron-rich furan ring, which is prone to decomposition at elevated temperatures. Catalytic N,N-dimethylformamide (DMF) is used to generate the active Vilsmeier-Haack type intermediate, which rapidly and cleanly reacts with the carboxylic acid.

-

Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution : Suspend 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Catalysis : Add 2 drops of anhydrous DMF.

-

Activation : Cool the mixture to 0 °C in an ice bath. Dropwise, add oxalyl chloride (1.5 eq, 7.5 mmol) over 10 minutes. (Observation: Effervescence from the release of CO and CO₂ indicates the reaction is proceeding).

-

Maturation : Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Step : Direct LC-MS of acyl chlorides is unreliable due to rapid hydrolysis in the aqueous mobile phase. Self-Validation : Withdraw a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. The presence of the corresponding methyl ester (MW ~234.2) confirms complete conversion.

-

Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene (10 mL) to remove residual HCl. The resulting solid is the crude acyl chloride, which must be used immediately in Protocol 2.

Protocol 2: Downstream Amidation Workflow

-

Preparation : Dissolve the crude acyl chloride from Protocol 1 in anhydrous DCM (15 mL) and cool to 0 °C under nitrogen.

-

Nucleophilic Addition : In a separate vial, prepare a solution of the target amine (1.1 eq, 5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol) in anhydrous DCM (5 mL). Add this dropwise to the acyl chloride solution to prevent exothermic spikes.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the target amide.

Caption: Workflow for the synthesis and amidation of the furan-3-carbonyl chloride intermediate.

Conclusion

The strategic incorporation of fluorine and the stabilization of the furan core via C2-methylation make 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride an exceptional intermediate for drug discovery. By employing mild activation conditions (oxalyl chloride/DMF) and rigorous anhydrous handling, researchers can efficiently translate this building block into diverse, high-value therapeutic libraries without compromising structural integrity.

References

-

Title : Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source : National Institutes of Health (NIH) / MDPI URL :[Link]

-

Title : The Many Roles for Fluorine in Medicinal Chemistry Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

-

Title : Synthesis, Molecular Docking and Anti-Inflammatory Activity 2,4-Dimethyl-N-(2-Aryl)-3-Furamides Source : Journal of Chemistry and Technologies / Bibliomed URL :[Link]

Structural Elucidation of Reactive Intermediates: Crystal Structure Analysis of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonyl chloride

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers

Introduction & Chemical Context

The compound 5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride is a highly reactive electrophilic building block frequently utilized in the synthesis of complex pharmaceuticals, including biologically active furan-3-carboxamides known for their antitumor properties [[1]](). While the final amide or ester derivatives are typically stable and easily crystallized, isolating and obtaining high-resolution X-ray diffraction (XRD) data for the intermediate acyl chloride presents a significant crystallographic challenge.

Acyl chlorides are characterized by a highly polarized carbon-chlorine (C-Cl) bond. The strong electronegativity of the chlorine atom, coupled with the electron-withdrawing nature of the carbonyl oxygen, renders the carbonyl carbon exceptionally electrophilic 2. Consequently, the primary barrier to structural elucidation is rapid hydrolysis; exposure to even trace amounts of atmospheric moisture results in the elimination of HCl and reversion to the thermodynamically stable 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid.

To successfully determine the crystal structure of this reactive intermediate, researchers must employ rigorous anhydrous techniques and low-temperature crystallography. This whitepaper outlines the causality behind these experimental choices and provides a self-validating protocol for the structural analysis of highly sensitive furan-3-carbonyl chlorides.

Quantitative Structural Parameters

When analyzing the electron density maps of 5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride, specific geometric parameters must be validated to confirm the integrity of the acyl chloride functional group. Typical C-Cl bond lengths in acyl chlorides range from 1.75 to 1.78 Å, which is significantly longer than standard C-C or C-O bonds, while the C=O bond is compressed to approximately 1.20–1.22 Å 3.

The table below summarizes the expected quantitative structural data, comparing the target acyl chloride to its hydrolyzed carboxylic acid counterpart. This comparison serves as a critical diagnostic tool during the initial stages of structural refinement.

| Structural Parameter | 5-(4-Fluorophenyl)-2-methylfuran-3-carbonyl chloride | 5-(4-Fluorophenyl)-2-methylfuran-3-carboxylic acid (Hydrolysis Product) |

| C=O Bond Length | 1.20 - 1.22 Å | 1.25 - 1.28 Å |

| C-X Bond Length | 1.75 - 1.78 Å (C-Cl) | 1.32 - 1.35 Å (C-OH) |

| C-F Bond Length | ~1.35 Å | ~1.35 Å |

| Carbonyl Carbon Hybridization | sp² (Trigonal Planar, ~120°) | sp² (Trigonal Planar, ~120°) |

| Intermolecular Bonding | Halogen interactions; no hydrogen bonding | Strong O-H···O hydrogen bonding (Dimeric packing) |

| Crystallographic Density | Higher (due to heavy Cl atom) | Lower |

Experimental Workflows & Reaction Pathways

The workflow for isolating and analyzing this compound must account for its inherent instability. The diagram below illustrates the dual-pathway approach: Pathway A (Direct Crystallization) requires strict Schlenk line techniques, while Pathway B (Derivatization) is used as a structural proxy if the acyl chloride proves too volatile or reactive to form high-quality single crystals.

Workflow for the synthesis, isolation, and crystallographic analysis of reactive acyl chlorides.

Step-by-Step Methodology: A Self-Validating Protocol

To achieve scientific integrity, the experimental design must be self-validating. The following protocol ensures that any failure in maintaining anhydrous conditions is immediately detectable during data acquisition.

Phase 1: Synthesis and Anhydrous Crystallization

Causality: Acyl chlorides cannot be crystallized from aqueous or protic solvents. Non-polar, aprotic solvents must be used to prevent solvolysis.

-

Chlorination: React 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid with an excess of oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) with a catalytic amount of DMF under an argon atmosphere.

-

Solvent Removal: Evaporate the solvent and excess oxalyl chloride under high vacuum (Schlenk line) to yield the crude 5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride. Do not expose the residue to air.

-

Vapor Diffusion: Inside an argon-filled glovebox, dissolve the crude acyl chloride in a minimum volume of anhydrous DCM. Place this solution in an inner vial. Place the inner vial into an outer vial containing anhydrous hexanes.

-

Slow Cooling: Seal the outer vial and transfer it to a -20°C to -40°C freezer. The slow diffusion of the anti-solvent (hexanes) into the DCM will induce the formation of single crystals over 48–72 hours.

Phase 2: Crystal Harvesting and Mounting

Causality: Transferring the crystal from the mother liquor to the diffractometer exposes it to atmospheric moisture. We mitigate this using the "Cold Oil" method.

-

Oil Coating: Submerge the crystals in a drop of cold, highly viscous perfluoropolyether oil (e.g., Paratone-N). The hydrophobic oil creates an impermeable kinetic barrier against moisture.

-

Loop Mounting: Using a polarized microscope, select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it onto a MiTeGen loop.

-

Flash Cooling: Immediately transfer the loop to the diffractometer goniometer, which must be pre-bathed in a 100 K nitrogen cold stream. Causality: Flash cooling to 100 K achieves two goals: it freezes the Paratone-N oil into a solid protective glass and minimizes thermal motion (libration) of the atoms, ensuring sharp diffraction spots at high resolution.

Phase 3: Data Acquisition and Validation Checkpoint

-

Unit Cell Determination: Collect initial frames to determine the unit cell parameters.

-

Self-Validation Check: Compare the unit cell to the known parameters of the starting carboxylic acid. If the unit cell matches the acid, the protocol failed (hydrolysis occurred), and the crystal must be discarded. If the unit cell is unique and lacks the characteristic symmetry of the hydrogen-bonded acid dimers, proceed with full data collection.

Crystallographic Refinement

Following data collection (typically using Mo Kα radiation, λ = 0.71073 Å, or Cu Kα for better anomalous dispersion of the Cl and F atoms), the structure is solved using direct methods or intrinsic phasing.

The structural model is refined using full-matrix least-squares on F2 with the SHELXL program 4.

-

Heavy Atom Assignment: The chlorine and fluorine atoms are easily identified in the difference Fourier map due to their high electron density.

-

Anisotropic Refinement: All non-hydrogen atoms must be refined anisotropically. Pay special attention to the thermal ellipsoids of the C-Cl bond; excessive elongation along the bond axis may indicate structural disorder or partial hydrolysis.

-

Geometry Restraints: In high-quality datasets at 100 K, no geometric restraints (DFIX/SADI) should be necessary for the furan core or the acyl chloride moiety, allowing for an unbiased measurement of the highly polarized 1.75 Å C-Cl bond.

By adhering to this rigorous, self-validating framework, researchers can confidently elucidate the crystal structures of highly reactive furan-3-carbonyl chlorides, providing accurate 3D geometries essential for downstream computational modeling and structure-based drug design.

References

-

Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties National Institutes of Health (NIH) - PubMed Central[Link]

-

A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity ResearchGate[Link]

-

Isothiourea-Catalysed Enantioselective [2+2] Cycloaddition (SHELXL Refinement) Royal Society of Chemistry (RSC)[Link]

Sources

Mass Spectrometry Fragmentation Topography of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl Chloride: A Mechanistic and Analytical Guide

As a highly reactive electrophile, 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride (C₁₂H₈ClFO₂) presents a unique analytical challenge. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics. However, its acyl chloride moiety makes it highly susceptible to solvolysis, rendering standard LC-MS workflows obsolete without strategic intervention.

This guide provides a comprehensive, causality-driven analysis of its mass spectrometry (MS) fragmentation patterns, detailing both the theoretical gas-phase ion chemistry and the field-proven methodologies required to analyze it successfully.

The Analytical Dilemma: Reactivity vs. Detection

Acyl chlorides are inherently unstable in protic environments. They readily undergo nucleophilic addition-elimination reactions with water or alcohols to form carboxylic acids or esters, respectively[1]. Consequently, attempting direct Electrospray Ionization (ESI) LC-MS in standard mobile phases (e.g., Methanol/Water) will yield the mass spectrum of the solvolysis product, not the intact acyl chloride.

To achieve true structural elucidation of 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride, analytical scientists must choose between two self-validating workflows:

-

Direct Analysis via Anhydrous GC-EI-MS: Utilizing Electron Ionization (70 eV) in a strictly moisture-free environment.

-

Indirect Analysis via Pre-Column Derivatization: Intentionally reacting the acyl chloride with a known amine to form a stable amide for LC-ESI-MS/MS.

Caption: Decision matrix for the mass spectrometric analysis of reactive acyl chlorides.

Mechanistic Fragmentation Pathways (EI-MS, 70 eV)

When subjected to standard 70 eV Electron Ionization (EI), the fragmentation of 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is governed by the stability of the furan ring and the facile cleavage of the acyl chloride group[2][3].

Step 1: Molecular Ion and Isotopic Signature

The intact molecular ion [M]•+ appears at m/z 238 (for ³⁵Cl) and m/z 240 (for ³⁷Cl). Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance ratio, the molecular ion cluster will exhibit a distinct M / M+2 signature.

Step 2: α-Cleavage and Acylium Ion Formation (Base Peak)

The most thermodynamically favorable event is the homolytic α-cleavage of the C-Cl bond, expelling a chlorine radical (Cl•)[2]. This generates the acylium ion at m/z 203 ([M - Cl]+).

-

Causality: This ion is typically the base peak (100% relative abundance) because the positive charge on the carbonyl carbon is highly resonance-stabilized by the adjacent oxygen lone pairs within the furan ring.

Step 3: Decarbonylation (Loss of CO)

Acylium ions characteristically extrude neutral carbon monoxide (CO, 28 Da)[2]. For this compound, the loss of CO from m/z 203 yields a highly conjugated furan-stabilized cation at m/z 175 ([M - Cl - CO]+). The loss of CO is a hallmark fragmentation pathway not only for acyl chlorides but also for furan derivatives[3][4].

Step 4: Furan Ring Opening and Peripheral Cleavage

From the m/z 175 intermediate, the molecule undergoes deeper structural degradation:

-

Loss of a methyl radical (•CH₃): Yields a fragment at m/z 160 .

-

Secondary Decarbonylation: The furan ring itself can open and extrude a second CO molecule, yielding a hydrocarbon/fluorocarbon fragment at m/z 147 [3].

-

Fluorophenyl Cleavage: Cleavage at the C5 position of the furan ring generates the 4-fluorophenyl cation at m/z 95 ([FC₆H₄]+). The stability of this aromatic system ensures its prominence in the lower mass range[5].

Caption: Principal EI-MS fragmentation pathways of 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride.

Quantitative Data Presentation

The table below summarizes the theoretical quantitative data for the primary fragments observed under standard 70 eV EI-MS conditions.

| m/z (³⁵Cl) | Ion Formula | Mass Error Tolerance | Relative Abundance | Structural Assignment / Causality |

| 238.0 | [C₁₂H₈³⁵ClFO₂]•+ | ± 0.05 Da | 10 - 20% | Intact molecular ion. Accompanied by m/z 240 (³⁷Cl) at ~33% of m/z 238 intensity. |

| 203.0 | [C₁₂H₈FO₂]+ | ± 0.05 Da | 100% (Base) | Acylium ion. Exceptional stability driven by furan ring resonance. |

| 175.0 | [C₁₁H₈FO]+ | ± 0.05 Da | 60 - 80% | Loss of CO from acylium ion. Highly conjugated system. |

| 160.0 | [C₁₀H₅FO]+ | ± 0.05 Da | 15 - 30% | Loss of •CH₃ from the m/z 175 cation. |

| 147.0 | [C₁₀H₈F]+ | ± 0.05 Da | 20 - 40% | Furan ring opening (loss of second CO). |

| 95.0 | [C₆H₄F]+ | ± 0.05 Da | 30 - 50% | 4-fluorophenyl cation. Stabilized by aromaticity. |

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to prevent the artifactual degradation of the acyl chloride.

Protocol A: Direct Analysis via Anhydrous GC-MS

This protocol is designed to analyze the intact acyl chloride by rigorously excluding moisture[2].

-

Glassware Preparation: Bake all GC vials and inserts at 150°C for 2 hours to remove residual surface moisture. Cool in a desiccator.

-

Sample Solubilization: Dissolve 1.0 mg of 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in 1.0 mL of anhydrous, amine-free dichloromethane (DCM) or anhydrous hexane . Do not use methanol, ethanol, or un-dried acetonitrile.

-

GC Injection:

-

Volume: 1.0 µL

-

Mode: Splitless (to maximize sensitivity for the intact molecular ion).

-

Injector Temp: 250°C.

-

-

Column Parameters: Use an inert, non-polar column (e.g., HP-5MS or DB-5MS, 30m x 0.25mm x 0.25µm).

-

Oven Program: 80°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 min).

-

-

MS Acquisition:

-

Ionization: EI at 70 eV.

-

Source Temp: 230°C.

-

Scan Range: m/z 40 to 350.

-

Protocol B: Pre-Column Derivatization for LC-ESI-MS/MS

When coupling to LC-MS is mandatory (e.g., for reaction monitoring in aqueous mixtures), the acyl chloride must be trapped as a stable derivative.

-

Quenching/Derivatization: To 100 µL of the crude reaction mixture containing the acyl chloride, immediately add 100 µL of a 0.1 M solution of benzylamine in anhydrous acetonitrile.

-

Reaction Incubation: Vortex for 30 seconds. The nucleophilic addition-elimination reaction is near-instantaneous at room temperature, forming the stable 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid benzylamide.

-

Dilution: Dilute the mixture 1:10 with LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

-

LC-MS/MS Analysis:

-

Ionization: Positive ESI.

-

Precursor Ion: [M+H]+ at m/z 310.1 .

-

Key MS/MS Transitions: The amide will fragment back to the stable acylium ion (m/z 203), providing a highly specific Multiple Reaction Monitoring (MRM) transition of 310.1 -> 203.0 .

-

References

-

Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry. PubMed (NIH). Available at:[Link]

-

Acyl Chlorides - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study on 2-arylbenzo[ b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Solubility, Stability, and Handling Profile of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Molecular Architecture & Reactivity Dynamics

The compound 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is a highly reactive acyl halide intermediate utilized extensively in the synthesis of complex amides, esters, and heterocyclic active pharmaceutical ingredients (APIs). Its reactivity is governed by the highly electrophilic carbonyl carbon, which is heavily polarized by the attached electronegative chlorine atom[1].

Causality of Structure: The furan ring serves as an electron-rich heteroaromatic core. The 5-(4-fluorophenyl) substituent exerts a dual electronic effect: inductive electron withdrawal via the fluorine atom, counterbalanced by resonance donation into the furan system. Crucially, the 2-methyl group provides mild steric shielding to the adjacent 3-carbonyl chloride group. While this slightly dampens the rate of nucleophilic attack compared to unhindered aliphatic acid chlorides, the lack of hydrogen bonding capabilities renders the molecule highly volatile, moisture-sensitive, and reactive[2].

Solubility Profile

Acid chlorides are inherently non-polar and lack the ability to act as hydrogen bond donors, which significantly lowers their boiling points compared to their parent carboxylic acids[3]. Consequently, 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is strictly immiscible with water and highly reactive toward protic solvents.

Table 1: Solubility Profile across Common Solvent Classes

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale |

| Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | Excellent | Non-nucleophilic; matches the polarity of the acyl chloride without inducing degradation[3]. |

| Aprotic (Ethers) | THF, Diethyl Ether, Dioxane | Good to Excellent | Solubilizes the compound well; however, ethereal peroxides must be strictly avoided to prevent radical side-reactions. |

| Aprotic (Aromatic) | Toluene, Benzene | Good | Highly soluble; frequently used for refluxing conditions during synthesis[3]. |

| Protic | Water, Methanol, Ethanol | Insoluble / Reactive | Undergoes rapid nucleophilic acyl substitution (hydrolysis/esterification), destroying the intermediate[4]. |

| Polar Aprotic (Amides) | DMF, DMAc | Conditional / Poor | Avoided as primary solvents; can form reactive Vilsmeier-Haack type adducts with acid chlorides. |

Stability & Degradation Kinetics

The primary degradation pathway for 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is moisture-induced hydrolysis. When exposed to atmospheric moisture, the compound hydrolyzes to form 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid and stoichiometric amounts of hydrogen chloride (HCl) gas[4].

Kinetic Mechanism: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. Water acts as the nucleophile, attacking the sp² hybridized carbonyl carbon to form a distorted tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group, followed by deprotonation to yield the carboxylic acid[5].

Fig 1: Nucleophilic addition-elimination hydrolysis pathway of the acid chloride.

Thermal Stability: While stable at low temperatures (-20 °C to 4 °C) under an inert atmosphere (Argon/N₂), elevated temperatures in the presence of trace moisture exponentially accelerate degradation. Acid chlorides must be stored in tightly sealed Schlenk flasks or ampoules to prevent continuous HCl evolution, which can dangerously pressurize storage containers[6].

Experimental Protocols: Self-Validating Anhydrous Amidation

To harness this intermediate for drug development, stringent anhydrous protocols must be employed. The following methodology details the conversion of the acid chloride into a stable amide, incorporating self-validating checkpoints to ensure scientific integrity.

Causality of Reagent Selection:

-

Solvent: Anhydrous DCM is selected for its lack of nucleophilicity and high volatility, aiding in downstream concentration.

-

Base: Triethylamine (TEA) or Pyridine is mandatory as a "scavenger base." It neutralizes the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise halt the reaction[1].

Fig 2: Step-by-step anhydrous workflow for nucleophilic acyl substitution.

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes to displace atmospheric moisture.

-

Dissolution: Dissolve 1.0 equivalent of 5-(4-fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath to suppress exothermic degradation during base addition.

-

Base Addition: Inject 2.0 equivalents of anhydrous Triethylamine (TEA) dropwise.

-

Validation Check: The solution should remain clear; any immediate thick white precipitate indicates severe moisture contamination (TEA-HCl salt formation from already hydrolyzed acid chloride).

-

-

Nucleophile Addition: Slowly add 1.1 equivalents of the target primary or secondary amine.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 1-2 hours.

-

Self-Validation (TLC Quench): Withdraw a 10 µL aliquot and quench it in 100 µL of anhydrous methanol. Spot this on a TLC plate alongside the starting amine. The instantaneous formation of the methyl ester (from any unreacted acid chloride) provides a stable, non-streaking spot to accurately gauge reaction completion without false positives.

-

Workup: Quench the main reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

-

Title: Acid Chloride | Uses, Formation & Reaction - Study.com Source: study.com URL: [Link]

-

Title: Acid Chloride Functional Group | ChemTalk Source: chemistrytalk.org URL: [Link]

-

Title: Chemistry Acid Chloride | SATHEE JEE - IIT Kanpur Source: iitk.ac.in URL: [Link]

-

Title: The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's CHEMISTRY Source: docbrown.info URL: [Link]

-

Title: Concerted SN2 mechanism for the hydrolysis of acid chlorides | ResearchGate Source: researchgate.net URL: [Link]

Sources

- 1. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]

- 2. study.com [study.com]

- 3. Chemistry Acid Chloride | SATHEE JEE [satheejee.iitk.ac.in]

- 4. docbrown.info [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 [smolecule.com]

reactive intermediates of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

An In-Depth Technical Guide to the Reactive Intermediates of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Unlocking Synthetic Versatility

The compound 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is a highly functionalized heterocyclic building block. Its synthetic potential extends far beyond that of a simple acylating agent. The true utility of this molecule lies in the controlled and selective generation of distinct reactive intermediates, each opening a unique gateway to diverse chemical transformations. This guide moves beyond standard reaction protocols to explore the underlying mechanistic principles that govern the reactivity of this furan derivative. By understanding how to favor the formation of one intermediate over another, the discerning chemist can unlock novel pathways for the synthesis of complex molecules, from pharmaceutical leads to advanced materials. This document serves as a technical primer on the three primary reactive intermediates accessible from this precursor: the Acylium Ion, the Ketene, and intermediates arising from the inherent reactivity of the furan scaffold itself.

Chapter 1: The Acylium Ion: The Gateway to Aromatic Acylation

The most direct reactive pathway for an acyl chloride is the formation of an acylium ion. This powerful electrophile is the cornerstone of Friedel-Crafts acylation reactions, enabling the formation of carbon-carbon bonds with aromatic systems.[1][2][3]

Mechanism of Formation and Structure

In the presence of a suitable Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), the lone pair on the chlorine atom coordinates to the acid.[3][4] This coordination weakens the C-Cl bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[3][5] The positive charge is delocalized between the carbonyl carbon and oxygen, rendering it a potent, yet relatively stable, electrophile that does not undergo the rearrangements often seen in Friedel-Crafts alkylations.[3]

Caption: Formation of the Acylium Ion Intermediate.

Synthetic Application: Friedel-Crafts Acylation

The generated acylium ion is a powerful tool for acylating electron-rich aromatic and heteroaromatic rings. The reaction proceeds via electrophilic aromatic substitution, forming a new aryl ketone.[1][3] This method is highly reliable for introducing the furanoyl moiety onto various scaffolds.

Protocol 1: Acylation of Anisole

This protocol details a representative Friedel-Crafts acylation using anisole as the aromatic substrate.

Rationale: Anisole is a cost-effective, highly activated aromatic compound that provides a reliable model system for optimizing acylation conditions. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.[6]

Materials:

-

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anisole (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

-

Ice bath

-

Hydrochloric acid (1M, aqueous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride (1.0 eq) and anisole (1.1 eq) in anhydrous DCM.

-

Add the solution from step 3 to the AlCl₃ suspension dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing 1M HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.

Self-Validation: The successful synthesis of the expected aryl ketone, confirmed by ¹H NMR, ¹³C NMR, and MS, validates the intermediacy of the acylium ion. The absence of rearranged products confirms a key advantage of acylation over alkylation.[3]

| Parameter | Condition | Rationale |

| Lewis Acid | AlCl₃, BF₃·OEt₂, SnCl₄ | Choice depends on substrate reactivity; stronger acids for less reactive arenes.[6] |

| Solvent | DCM, 1,2-Dichloroethane | Must be anhydrous and inert to reaction conditions. |

| Temperature | 0 °C to Room Temp. | Low temperature controls reaction rate and minimizes side reactions. |

| Stoichiometry | >1 eq. Lewis Acid | Catalyst is complexed by the product ketone, requiring more than a catalytic amount. |

Chapter 2: The Ketene: A Pathway to Cycloadditions and Acylations

When 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is treated with a non-nucleophilic base, an alternative reactive intermediate, a ketene, can be generated. This pathway requires an α-proton, which is absent in this specific molecule. Correction: The α-carbon to the carbonyl group is the C-2 of the methyl group. Therefore, deprotonation at the methyl group is not feasible to form a ketene of the structure R-CH=C=O. However, if the starting material were, for instance, a derivative with a CH₂-COCl group attached to the furan, ketene formation would be a primary pathway. For the specified molecule, the direct formation of a ketene via dehydrochlorination at an adjacent carbon is not possible.

Let's reconsider the structure: 5-(Aryl)-2-(Methyl)-Furan-3-Carbonyl Chloride. The carbon alpha to the carbonyl is C(2) of the furan ring, which has a methyl group, not a proton. Therefore, the standard base-induced dehydrochlorination to form a ketene is not a viable pathway for this specific substrate.

This highlights a critical aspect of analyzing reactivity based on structure. The absence of an α-proton to the carbonyl chloride group precludes the formation of a ketene intermediate through the most common mechanism.[7][8][9] Researchers attempting to use bases like triethylamine with the expectation of generating a ketene would likely observe other reactions, such as nucleophilic attack by the base if it is sufficiently nucleophilic, or no reaction.

Chapter 3: Furan Ring Reactivity: The Unseen Player and Potential Pitfalls

While the carbonyl chloride group is the primary site of reactivity, the furan ring itself is an active participant that can influence reaction outcomes, particularly under acidic conditions used for acylium ion generation.

Electrophilic Attack on the Furan Ring

The furan ring is an electron-rich aromatic system, significantly more reactive towards electrophiles than benzene.[10][11][12] The primary sites for electrophilic attack on a furan ring are the C2 and C5 positions.[11] In the title compound, both the C2 (methyl) and C5 (fluorophenyl) positions are substituted. The carbonyl chloride at C3 is an electron-withdrawing group, which deactivates the ring, making further electrophilic substitution challenging but not impossible under harsh conditions. The least deactivated position is C4, but attack here is generally disfavored.

Side Reaction: Acid-Catalyzed Ring Opening

A significant and often overlooked reactive pathway for furans, especially under the strongly acidic conditions of Friedel-Crafts acylation, is acid-catalyzed ring opening.[6] This decomposition pathway can drastically reduce the yield of the desired product and lead to the formation of complex polymeric materials.[6]

Mechanism: The reaction is initiated by the protonation of the furan ring oxygen. This disrupts the aromaticity and forms a highly reactive oxonium ion. Subsequent attack by a nucleophile (like water, which must be scrupulously excluded) leads to ring opening and the formation of a 1,4-dicarbonyl species, which can then undergo further reactions or polymerization.

Caption: Furan ring-opening decomposition pathway.

Experimental Implications (Trustworthiness Pillar):

-

Anhydrous Conditions are Paramount: The presence of even trace amounts of water can initiate this decomposition cascade. All reagents, solvents, and glassware must be rigorously dried.[6]

-

Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ can exacerbate ring decomposition. For sensitive substrates, milder acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) may offer a better yield of the desired acylated product, albeit with potentially longer reaction times.[6]

-

Temperature Control: Maintaining low reaction temperatures can help suppress the activation energy barrier for the ring-opening pathway relative to the desired acylation.

Chapter 4: A Decision-Making Framework for Harnessing Reactivity

The choice of reaction conditions dictates which reactive intermediate is favored, guiding the synthetic outcome. The following workflow provides a logical framework for experimental design.

Caption: Experimental decision workflow for the title compound.

Conclusion

The reactivity of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is dominated by the chemistry of its acyl chloride functional group, primarily leading to the formation of a resonance-stabilized acylium ion under Lewis acidic conditions. This intermediate is a synthetically valuable electrophile for Friedel-Crafts acylation, enabling the construction of complex aryl furan ketones. It is critical to recognize that the absence of an α-proton precludes the formation of a ketene intermediate via standard dehydrochlorination. Furthermore, the inherent sensitivity of the furan ring to strong acids presents a potential ring-opening side reaction. A successful experimental design hinges on leveraging conditions that favor acylium ion formation while rigorously excluding protic sources like water to suppress this deleterious decomposition pathway. By understanding and controlling these competing pathways, chemists can effectively utilize this versatile building block in their synthetic endeavors.

References

-

EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry. Retrieved March 24, 2026, from [Link]

-

France, S., et al. (2002). Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. Organic Letters. Available at: [Link]

-

Britannica. (2026, March 20). Ketene. Retrieved from [Link]

-

Chemistry Steps. (2024, December 6). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

-

Cardiff University. (2021, June 24). Formation and utility of reactive ketene intermediates under continuous flow conditions. -ORCA. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketene. Retrieved March 25, 2026, from [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

-

Quora. (2015, November 25). Why is furan more reactive than pyrrole towards electrophilic? Retrieved from [Link]

- Ye, X.-L., et al. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. HETEROCYCLES.

- Unknown Source. (n.d.).

-

ResearchGate. (n.d.). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. Retrieved from [Link]

-

ACS Publications. (2006, September 14). Synthesis of 2-Alkenyl-3-(alkoxycarbonyl)furans Based on Feist−Benary Cyclocondensation of (2,4-Dioxobutylidene)phosphoranes with α-Haloketones and α-Chloracetaldehyde. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

- Unknown Source. (2018, December 3).

-

ResearchGate. (2017, May 10). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

BIP-CIC. (n.d.). 3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS. Retrieved from [Link]

-

Cardiff University. (n.d.). On the Synthesis of Furan-Containing Fragrance Compounds. Retrieved from [Link]

-

ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. Retrieved from [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Ketene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 12. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

Friedel-Crafts acylation using 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

An Application Guide to the Synthesis of Diaryl Ketones via Friedel-Crafts Acylation using 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a robust and reliable method for the formation of carbon-carbon bonds.[1][2] This electrophilic aromatic substitution (EAS) reaction introduces an acyl group onto an aromatic ring, yielding aromatic ketones.[3][4] These ketones are not merely synthetic endpoints; they are highly valuable intermediates in the production of pharmaceuticals, advanced polymers, and other fine chemicals.[3][5]

This guide focuses on the application of a specific and highly functionalized acylating agent: 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride . The resulting diaryl ketone products incorporate a 2,5-disubstituted furan scaffold, a privileged structure in medicinal chemistry.[6] Derivatives of 2,5-disubstituted furans have demonstrated a remarkable breadth of biological activities, including potential as anticancer, antidiabetic, and antimicrobial agents, making this synthetic route of significant interest to researchers in drug discovery and development.[6][7][8][9]

This document serves as a comprehensive technical guide, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for scientists leveraging this powerful synthetic transformation.

Reaction Mechanism: A Stepwise View of Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism, initiated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4]

-

Generation of the Acylium Ion: The reaction begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[1][3][10] This species is the key electrophile that drives the reaction.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion.[5] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion, or sigma complex.[1][10]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[5][10] This deprotonation event restores the stable aromatic system and yields the desired ketone product.

-

Product-Catalyst Complexation: The carbonyl oxygen of the product ketone has lone pairs of electrons and can act as a Lewis base, forming a stable complex with the Lewis acid catalyst.[11][12] This complexation deactivates the product ring towards further acylation, effectively preventing polysubstitution—a significant advantage over Friedel-Crafts alkylation.[1][13] Because of this complex formation, the Lewis acid is often required in stoichiometric or slightly super-stoichiometric amounts. A final aqueous workup is necessary to hydrolyze this complex and liberate the free ketone.[11]

Caption: Mechanism of Friedel-Crafts Acylation.

Special Considerations for Furan-Containing Reagents

While the furan moiety in 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is part of the acylating agent rather than the aromatic substrate, it's crucial to be aware of the inherent sensitivity of the furan ring. Furan is an electron-rich heterocycle that is highly susceptible to polymerization and acid-catalyzed ring-opening under the harsh conditions of classical Friedel-Crafts reactions.[14][15] Although the furan ring's reactivity is somewhat tempered by the electron-withdrawing carbonyl group at the 3-position, the choice of Lewis acid and reaction conditions remains critical to prevent degradation of the acylating agent or product.

For substrates that are themselves sensitive, or to ensure maximum yield and purity, employing milder Lewis acids is highly recommended. Alternatives to AlCl₃ include:

These milder catalysts often provide a cleaner reaction profile by minimizing acid-driven side reactions.[14]

Detailed Experimental Protocol

This protocol provides a representative procedure for the acylation of an aromatic substrate using 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride.

Materials and Equipment

-

Reagents:

-

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

-

Aromatic Substrate (e.g., Toluene, Anisole, Benzene)

-

Anhydrous Lewis Acid (e.g., AlCl₃, SnCl₄)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stir bar and stir plate

-

Reflux condenser with a gas inlet/outlet (for inert atmosphere)

-

Addition (dropping) funnel

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Lewis acids like AlCl₃ are water-sensitive, corrosive, and react exothermically with moisture. Handle with extreme care.[10]

-

Acyl chlorides are corrosive and lachrymatory. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile solvent. Avoid inhalation.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsrst.com [ijsrst.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.ias.ac.in [repository.ias.ac.in]

High-Throughput Library Synthesis of Furan-3-Carboxamides Utilizing 5-(4-Fluorophenyl)-2-methylfuran-3-carbonyl Chloride

Strategic Rationale & Molecular Design

In modern drug discovery, the rapid generation of diverse, high-purity compound libraries is critical for structure-activity relationship (SAR) elucidation. The furan-3-carboxamide motif is a recognized privileged scaffold, frequently yielding high-affinity ligands for therapeutic targets such as the NLRP3 inflammasome[1], voltage-gated potassium channels (e.g., Kv1.3)[2], and various antimicrobial pathways[3].

The selection of 5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride as a core building block is driven by three distinct causal design principles:

-

Metabolic Shielding: The incorporation of a highly electronegative fluorine atom at the para-position of the phenyl ring acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated para-hydroxylation and extending the in vivo half-life of the resulting library members.

-

Conformational Locking: The 2-methyl substituent on the furan core provides critical steric bulk, restricting the rotation of the adjacent carboxamide bond. This locks the molecule into a rigid, planar, bioactive conformation that optimizes hydrogen-bonding vectors within target binding pockets.

-

Electrophilic Reactivity: Bypassing the thermodynamic bottlenecks of direct carboxylic acid amidation, the acid chloride moiety is a highly reactive electrophile. It undergoes rapid, spontaneous aminolysis with diverse primary and secondary amines without the need for expensive, atom-inefficient coupling reagents (e.g., HATU, EDC)[4].

Library Synthesis Workflow

To ensure high-throughput compatibility, the synthesis utilizes a solution-phase parallel aminolysis strategy coupled with orthogonal solid-supported scavenger resins. This creates a streamlined pipeline from raw building blocks to assay-ready plates.

Workflow for parallel synthesis of furan-3-carboxamide libraries using scavenger resins.

Reaction Optimization & Green Chemistry Integration

Historically, aminolysis has relied heavily on toxic, halogenated solvents like dichloromethane (DCM). However, recent methodological advancements have validated the use of Cyrene™ (dihydrolevoglucosenone) as a bio-based, dipolar aprotic alternative. Cyrene™ not only eliminates the need for toxic solvents but also significantly increases the molar efficiency of the reaction, allowing for rapid aqueous precipitation of the final amides[5][6].

Table 1: Optimization of Aminolysis Conditions for Furan-3-carbonyl Chlorides

| Solvent System | Base | Scavenger / Workup Strategy | Avg. Yield (%) | Avg. Purity (%) | Environmental Impact |

| Dichloromethane (DCM) | DIPEA | PS-Trisamine / PS-Carbonate | 85 - 95 | > 95 | High (Toxic, Halogenated) |

| Tetrahydrofuran (THF) | TEA | PS-Trisamine / PS-Carbonate | 75 - 85 | > 90 | Medium (Peroxide risk) |

| Cyrene™ | TEA | Aqueous Precipitation | 90 - 98 | > 95 | Low (Bio-based, Renewable) |

Experimental Protocols: A Self-Validating System

The following protocol outlines a self-validating system for 96-well parallel synthesis. By intentionally using a slight excess of the amine nucleophile, we guarantee the complete consumption of the 5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride. Subsequently, the addition of orthogonal scavenger resins physically traps all unreacted starting materials and byproducts. If a compound elutes through the filter plate, the chemical logic dictates it must be the desired product, inherently preventing false positives in downstream biological assays[7][8].

Step-by-Step Methodology (96-Well Format)

Step 1: Reagent Preparation

-

Prepare a 0.2 M stock solution of 5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride in anhydrous DCM (or Cyrene™ for green synthesis).

-

Prepare 0.25 M stock solutions of the diverse amine library members in the chosen solvent.

-

Prepare a 0.5 M stock solution of N,N-Diisopropylethylamine (DIPEA) to act as the primary acid scavenger.

Step 2: Parallel Aminolysis

-

To a 96-well deep-well polypropylene plate, dispense ( 0.125 mmol , 1.25 equiv ) of each amine solution into designated wells.

-

Add ( 0.15 mmol , 1.5 equiv ) of the DIPEA solution to each well.

-

Cool the plate to 0∘C using an aluminum cooling block. Causality: Cooling suppresses competing hydrolysis of the acid chloride by adventitious moisture[4].

-

Slowly dispense ( 0.10 mmol , 1.0 equiv ) of the furan-3-carbonyl chloride solution into each well.

-

Seal the plate, allow it to warm to room temperature, and agitate on an orbital shaker for 4–6 hours.

Step 3: Orthogonal Scavenging (Self-Validation)

-

Unseal the plate and add 50 mg of Polymer-Supported Trisamine (PS-Trisamine) resin to each well. Causality: The primary amines on the resin will covalently bind any trace unreacted acid chloride, removing the electrophile from the liquid phase[7][8].

-

Add 100 mg of Polymer-Supported Carbonate (PS-Carbonate) resin to each well. Causality: This basic resin neutralizes the generated HCl and scavenges the excess nucleophilic amines without introducing soluble salts into the mixture[7].

-

Reseal and agitate the plate at room temperature for an additional 12 hours.

Step 4: Isolation & Quality Control

-

Transfer the heterogeneous mixtures to a 96-well filter plate (PTFE frit, ) stacked on top of a clean collection plate.

-

Apply positive pressure or vacuum to filter the purified amide solutions into the collection plate.

-

Wash the resins with an additional of DCM to ensure quantitative transfer.

-

Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the dry furan-3-carboxamide library.

Quality Control Parameters

To validate the library prior to biological screening, randomly sample 10% of the wells for LC-MS and 1H -NMR analysis.

-

LC-MS Acceptance Criteria: Target mass [M+H]+ must constitute >90% of the total ion current (TIC) trace. No peaks corresponding to the starting amine or hydrolyzed furan-3-carboxylic acid should be present.

-

NMR Acceptance Criteria: The disappearance of the highly deshielded acid chloride proton signals and the appearance of the characteristic amide N−H broad singlet (typically δ7.5−8.5 ppm depending on the amine) confirms successful coupling.

Sources

- 1. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

preventing hydrolysis of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in aqueous reactions

Welcome to the technical support center for 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reactive acylating agent, particularly in aqueous environments. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your reactions.

Question 1: My reaction yield is significantly lower than expected, and I've isolated the corresponding carboxylic acid, 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid, as a major byproduct. What is causing this?

Answer: The primary cause of low yield and the formation of the carboxylic acid byproduct is the hydrolysis of the 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride.[1][2][3] Acyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding carboxylic acid.[4][5][6] This is a common issue in reactions where water is present, either as a solvent or as an impurity.[1][3]

Immediate Corrective Actions:

-

Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][3] Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent or by using commercially available anhydrous solvents.[1][3]

-

Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.[1][2]

-

Temperature Control: Acylation reactions are often exothermic.[3] Performing the reaction at a lower temperature (e.g., 0 °C) can help to minimize the rate of hydrolysis.[1][2]

Question 2: I'm performing an acylation of an amine in a biphasic system (e.g., dichloromethane/water), but the reaction is sluggish and incomplete. What can I do to improve the reaction rate and yield?

Answer: Incomplete reactions in biphasic systems can be due to several factors, including poor mixing, inactivation of the amine nucleophile, or slow reaction kinetics.

Strategies for Optimization:

-

Vigorous Stirring: Ensure efficient mixing between the organic and aqueous phases to maximize the interfacial area where the reaction occurs.

-

Use of a Base: The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct.[1][3] This HCl can protonate your amine starting material, rendering it non-nucleophilic and halting the reaction.[1][3] To counteract this, add a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the reaction mixture to neutralize the HCl as it is formed.[1][3] In a biphasic system, an aqueous base like sodium hydroxide is often used.[2][7][8][9]

-

Phase-Transfer Catalysis: For biphasic reactions, the use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate.[10][11] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile (e.g., a deprotonated amine or alcohol) from the aqueous phase to the organic phase where the acyl chloride is located.[10][11]

-

Catalyst for Sluggish Reactions: If steric hindrance is a factor, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] DMAP is a highly effective acylation catalyst.

Question 3: I observe multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple side products suggests that the acyl chloride is reacting with other nucleophiles present in the reaction mixture or that the desired product is undergoing further reactions.

Troubleshooting Steps:

-

Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the acyl chloride can lead to di-acylation or other side reactions.

-

Order of Addition: The order in which you add your reagents can be critical. Generally, it is best to add the acyl chloride slowly to a solution of the nucleophile and the base.[1][2][3] This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.

-

Temperature Management: As mentioned previously, running the reaction at a lower temperature can improve selectivity by favoring the desired reaction pathway over competing side reactions.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about working with 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in aqueous environments.

What is the Schotten-Baumann reaction, and how is it relevant to my work?

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acyl chlorides, or esters from alcohols and acyl chlorides.[7][8][9] It is particularly relevant because it is often performed under biphasic conditions, using an aqueous base to neutralize the HCl byproduct.[7][8][9] This makes it a foundational technique for acylations in the presence of water.[7][8]

What are the key principles for successfully running an acylation with an acyl chloride in an aqueous or biphasic system?

The key is to manage the competing reactions of acylation and hydrolysis. The rate of acylation of your target nucleophile should be significantly faster than the rate of hydrolysis of the acyl chloride. This can be achieved by:

-

Maximizing the concentration of the activated nucleophile: Use of a base to deprotonate the nucleophile (if applicable).

-

Optimizing the reaction interface: Vigorous stirring in biphasic systems.

-

Controlling the temperature: Lower temperatures generally favor the desired acylation.[2]

-

Rapid consumption of the acyl chloride: Ensuring the acylation reaction proceeds quickly to consume the acyl chloride before it has a chance to hydrolyze.

Are there alternatives to using an acyl chloride for acylation in aqueous media?

Yes, if hydrolysis of the acyl chloride remains a persistent issue, you might consider using a less reactive acylating agent, such as an acid anhydride.[4] While generally less reactive than acyl chlorides, anhydrides are also less susceptible to hydrolysis.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Schotten-Baumann Conditions

This protocol describes the synthesis of an amide from an amine and 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride using a biphasic system.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Aqueous Base: Add an equal volume of a 10% aqueous solution of sodium hydroxide.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Acyl Chloride Addition: Dissolve 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same organic solvent. Add this solution dropwise to the vigorously stirred biphasic mixture over 10-15 minutes.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide, which can then be purified by recrystallization or column chromatography.

Protocol 2: Acylation in a Homogeneous Aqueous System using a Flow Microreactor

For certain applications, performing the acylation in a homogeneous aqueous medium can be advantageous. A flow microreactor can be employed to achieve high yields by precisely controlling reaction times and mixing, thereby outcompeting the hydrolysis reaction.[12]

-

Stream Preparation:

-

Stream A: Prepare a solution of the nucleophile (e.g., amine, alcohol) and a base (e.g., NaOH) in water.

-

Stream B: Prepare a solution of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in a water-miscible organic solvent (e.g., THF, acetonitrile).

-

-

Reaction Setup: Use a microfluidic T-junction mixer connected to two syringe pumps, one for each stream. The outlet of the mixer is connected to a residence time coil immersed in a temperature-controlled bath.

-

Reaction Execution: Pump the two streams at controlled flow rates into the T-junction mixer. The rapid mixing initiates the reaction. The reaction mixture then flows through the residence time coil, where the reaction proceeds for a defined period.

-

Quenching and Collection: The reaction mixture exiting the coil is collected in a flask containing a quenching agent (e.g., a dilute acid) to stop the reaction.

-

Work-up and Analysis: The product can then be extracted, purified, and analyzed as described in Protocol 1.

Data Presentation

Table 1: Troubleshooting Guide Summary

| Symptom | Possible Cause | Recommended Action |

| Low yield, carboxylic acid byproduct | Hydrolysis of acyl chloride | Use anhydrous conditions, inert atmosphere, and low temperature.[1][3] |

| Incomplete reaction in biphasic system | Poor mixing, amine protonation | Increase stirring speed, add a base (aqueous or organic), consider a phase-transfer catalyst.[1][10] |

| Multiple side products | Lack of selectivity | Control stoichiometry, slow addition of acyl chloride, lower reaction temperature.[1][2][3] |

Visualizations

Caption: Competing reaction pathways for 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in the presence of water and a nucleophile.

Caption: Step-by-step workflow for a typical Schotten-Baumann acylation reaction.

References

- Chemistry Schotten Baumann Reaction | SATHEE JEE. (n.d.).

- Identifying and minimizing side reactions of acyl chlorides - Benchchem. (n.d.).

- Water-compatible acylation reactions with acid chlorides using a flow microreactor - Chemical Communications (RSC Publishing). (n.d.).

- Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. (n.d.).

- Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides - Benchchem. (n.d.).

- Acylation | AQA A-Level Chemistry. (n.d.).

- Preventing hydrolysis of Azido-PEG4-acyl chloride during reactions - Benchchem. (n.d.).

- Schotten–Baumann reaction - Grokipedia. (n.d.).

-

Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7). Retrieved from [Link]

- Schotten Baumann Reaction - BYJU'S. (2019, November 17).

- Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. (n.d.).

- Schotten–Baumann reaction - Wikipedia. (n.d.).

- Kinetics of the Hydrolysis of Acetyl Chloride - AIP Publishing - American Institute of Physics. (n.d.).

- Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. (2023, January 22).

- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. (2015, March 27).

- Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2026, February 24).

- Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile - Huskie Commons. (n.d.).

- Kinetics of the Hydrolysis of Acetyl Chloride - AIP Publishing. (2026, January 1).

- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.).

- Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007, February 24).

- How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. (2018, August 6).

- O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con - Ingenta Connect. (2011, November 11).

- Phase-Transfer Catalysis: Acylation of β-Dicarbonyl Compounds - Taylor & Francis. (2006, October 23).

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (n.d.).

- Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances - PubMed. (2017, June 5).

- 21.4: Chemistry of Acid Halides. (2024, September 30).

- Acyl chloride - Wikipedia. (n.d.).

- Protecting group - Wikipedia. (n.d.).

- Analyzing acid chlorides ? - ECHEMI. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2003, July 9).

- TETRAHYDROFURAN- 3-CARBONYL CHLORIDE | Georganics. (n.d.).

- A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents - Benchchem. (n.d.).

- Protecting Groups - Organic Chemistry Portal. (n.d.).

- Protecting Groups - Chem.iitb. (2020, October 26).

- Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. (2019, December 3).

- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (n.d.).

- furan-3-carbonyl chloride — Chemical Substance Information - NextSDS. (n.d.).

- Furan-3-carbonyl Chloride | 26214-65-3 | TCI (Shanghai) Development Co., Ltd. (n.d.).

- 2-Methylfuran-3-carbonyl chloride | 5555-00-0. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024, June 22).

- Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides - KAUST Repository. (2021, November 25).

- 5-(4-Fluorophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran - PMC. (n.d.).

- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature†. (n.d.).

- Air-stable aryl derivatives of pentafluoroorthotellurate - Refubium - Freie Universität Berlin. (2022, September 15).

- Synthesis of 5-(2-Chlorophenylthio)furan-3-carboxylic Acid - PrepChem.com. (n.d.).

- 5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride - BLDpharm. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]

- 8. SchottenâBaumann reaction â Grokipedia [grokipedia.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Water-compatible acylation reactions with acid chlorides using a flow microreactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of Amides from 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of amides synthesized from 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride. The unique structure of this acyl chloride, featuring a furan ring, presents specific challenges that require careful consideration during product isolation and purification.

Understanding the Chemistry: Key Challenges and Potential Impurities

The synthesis of amides from acyl chlorides is a robust and common transformation in medicinal chemistry. The reaction involves the nucleophilic acyl substitution of an amine on the highly reactive acyl chloride.[][2][3] However, the specific nature of the 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride scaffold introduces nuances that can lead to predictable impurities. Understanding these potential byproducts is the first step toward designing an effective purification strategy.